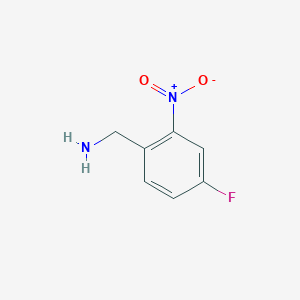

(4-Fluoro-2-nitrophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-2-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYCKMWCZAJPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Fluoro-2-nitrophenyl)methanamine CAS 131780-97-7 properties

CAS 131780-97-7 | Strategic Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

(4-Fluoro-2-nitrophenyl)methanamine (CAS 131780-97-7) is a high-value bifunctional intermediate used primarily in the synthesis of nitrogenous heterocycles. Its structure features a nucleophilic primary amine tethered to an electron-deficient aromatic ring containing an ortho-nitro group and a para-fluorine atom.

This specific substitution pattern is a "privileged scaffold" in drug discovery. The ortho-nitro group serves as a latent nucleophile (upon reduction to aniline) for intramolecular cyclization, enabling the rapid construction of quinazoline , quinoxaline , and benzodiazepine cores—motifs ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and antiviral agents. The para-fluorine atom enhances metabolic stability by blocking oxidative metabolism at the C4 position while modulating the lipophilicity and pKa of the resulting pharmacophore.

Physicochemical Profile

Table 1: Core Technical Specifications

| Property | Value | Notes |

| CAS Number | 131780-97-7 | |

| IUPAC Name | (4-Fluoro-2-nitrophenyl)methanamine | Also: 4-Fluoro-2-nitrobenzylamine |

| Molecular Formula | C | |

| Molecular Weight | 170.14 g/mol | |

| Physical State | Low-melting solid or viscous oil | Often handled as HCl salt (Solid) for stability. |

| Boiling Point | ~310°C (Predicted) | Decomposes before boiling at atm pressure. |

| pKa (Conj. Acid) | ~8.5 - 9.0 | Lower than benzylamine (9.3) due to electron-withdrawing NO |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility as free base. |

| Storage | 2-8°C, Inert Atmosphere | Amine absorbs atmospheric CO |

Synthetic Routes & Production

The synthesis of CAS 131780-97-7 requires careful control to prevent the reduction of the nitro group while generating the primary amine. Two primary industrial routes are employed.[1]

Route A: The Delepine Reaction (High Purity)

This method avoids over-alkylation and preserves the nitro functionality.

-

Precursor: 1-(Bromomethyl)-4-fluoro-2-nitrobenzene (derived from radical bromination of 4-fluoro-2-nitrotoluene).

-

Quaternization: The benzyl bromide is treated with Hexamethylenetetramine (HMTA) in chloroform or ethanol to form the quaternary ammonium salt.

-

Hydrolysis: Acidic hydrolysis (HCl/EtOH) cleaves the salt to release the primary amine hydrochloride.

-

Why this route? It strictly produces the primary amine (no secondary/tertiary byproducts) and is tolerant of the nitro group.

Route B: Selective Reduction of Nitrile (Atom Economy)

-

Precursor: 4-Fluoro-2-nitrobenzonitrile.

-

Reagent: Borane-THF (BH

·THF) or NaBH -

Protocol: The nitrile is reduced at 0°C. Borane is chemoselective for the nitrile group over the nitro group at low temperatures.

-

Workup: Methanol quench followed by HCl workup yields the amine salt.

Experimental Protocol (Route A - Delepine Variation):

Step 1: Dissolve 1-(bromomethyl)-4-fluoro-2-nitrobenzene (10 mmol) in CHCl

(20 mL).Step 2: Add HMTA (11 mmol) and stir at reflux for 4 hours. A white precipitate (hexaminium salt) forms.

Step 3: Filter the solid, wash with ether, and suspend in Ethanol (30 mL).

Step 4: Add conc. HCl (3 mL) and reflux for 2 hours.

Step 5: Cool to 0°C. Filter off ammonium chloride byproduct. Concentrate filtrate to obtain (4-Fluoro-2-nitrophenyl)methanamine hydrochloride.

Visualization: Synthetic Workflow

Figure 1: Comparative synthetic pathways. The Delepine route (solid lines) is preferred for purity; the Nitrile reduction (dashed) is preferred for atom economy.

Reactivity & Medicinal Chemistry Applications

This molecule is a "linchpin" intermediate. The amine allows for attachment to a core scaffold, while the nitro group acts as a "masked" aniline for subsequent ring closure.

A. Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are key pharmacophores in EGFR inhibitors (cancer) and DHFR inhibitors (antibacterials).

-

Acylation: The benzylamine reacts with an acid chloride or aldehyde to form an amide.

-

Nitro Reduction: The nitro group is reduced (Fe/AcOH or H

/Pd-C) to an aniline. -

Cyclization: The newly formed aniline attacks the amide carbonyl (often using a one-pot reagent like trimethyl orthoformate) to close the pyrimidine ring.

B. Synthesis of 1,4-Benzodiazepines

Used in anxiolytics and sedatives.

-

Peptide Coupling: The benzylamine is coupled with an amino acid (N-protected).

-

Reduction & Cyclization: Reduction of the nitro group triggers an intramolecular attack on the amide bond, forming the 7-membered diazepine ring.

Case Study: EGFR Kinase Inhibitor Analogs

Researchers utilizing the 4-fluoro-2-nitrobenzylamine scaffold have synthesized analogs of Gefitinib and Erlotinib . The fluorine atom at the C6 position of the resulting quinazoline (derived from the C4 of the benzylamine) blocks metabolic hydroxylation, significantly increasing the half-life (

Visualization: Divergent Synthesis Map

Figure 2: Divergent synthesis showing the transformation of the scaffold into major bioactive heterocycles.

Handling, Safety, & Stability (E-E-A-T)

-

Hazards: Classed as Acute Tox. 4 (Oral/Inhalation) and Skin Irrit. 2 .[2][3] Nitroaromatics can be energetic; avoid heating the dry solid residue of the free base above 100°C.

-

Storage: The free amine is prone to oxidation (darkening) and carbamate formation upon exposure to air.

-

Recommendation: Store as the Hydrochloride salt (CAS 131780-97-7 HCl equivalent) in a desiccator at 4°C.

-

-

Self-Validating Protocol (TLC):

-

Eluent: 5% Methanol in Dichloromethane + 1% Triethylamine.

-

Visualization: UV (254 nm) shows a strong quenching spot. Ninhydrin stain will turn the spot purple (primary amine).

-

Note: If the spot is yellow before staining, it indicates free nitro-amine; if it streaks, the amine may be degrading.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24849984, 4-Fluorobenzylamine (Analogous Reactivity). Retrieved from .

-

Smith, P. A. S. (1965). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A.[4] Benjamin. (Foundational text on Delepine/Gabriel synthesis mechanisms).

-

Sigma-Aldrich. Safety Data Sheet: Fluorinated Benzylamines. Retrieved from .

-

Khan, I. et al. (2016). Quinazolinone derivatives as potential bioactive scaffolds: A review.[5] Journal of Chemical and Pharmaceutical Research. (Contextualizes the quinazoline synthesis).

-

Erowid & Rhodium Archives. Synthesis of Fluorinated Amphetamines and Benzylamines. (Historical data on reduction of nitro-alkenes/nitriles). Retrieved from .

Sources

4-Fluoro-2-nitrobenzylamine chemical structure and molecular weight

Topic: 4-Fluoro-2-nitrobenzylamine: Chemical Structure, Synthesis, and Molecular Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-2-nitrobenzylamine (CAS: 131780-97-7 ) is a critical fluorinated building block in medicinal chemistry. Characterized by its electron-withdrawing nitro group ortho to the benzylic amine and a para-fluorine substituent, this compound serves as a versatile scaffold for synthesizing bioactive heterocycles, particularly indazoles , quinazolines , and benzimidazoles . Its unique substitution pattern modulates the pKa of the amine and influences the lipophilicity (LogP) of downstream pharmaceutical candidates, making it highly relevant in the development of kinase inhibitors and next-generation antibiotics.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

Chemical Structure Analysis

The molecule consists of a benzene core substituted at the 1, 2, and 4 positions. The amine (-CH2NH2) at position 1 serves as the primary nucleophilic handle. The nitro (-NO2) group at position 2 provides steric bulk and electronic deactivation, while the fluorine (-F) at position 4 enhances metabolic stability by blocking oxidative metabolism (e.g., P450 hydroxylation) at the para-position.

| Property | Value |

| IUPAC Name | (4-Fluoro-2-nitrophenyl)methanamine |

| Common Name | 4-Fluoro-2-nitrobenzylamine |

| CAS Registry Number | 131780-97-7 |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| SMILES | C1=CC(=C(C=C1F)[O-])CN |

| InChI Key | UXBIHGQYRYAMFN-UHFFFAOYSA-N |

Physicochemical Properties[6][7]

-

Physical State: typically a low-melting solid or viscous oil (free base); often supplied as the hydrochloride salt (white to off-white solid) for stability.

-

Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base).

-

Acidity (pKa): The benzylic amine pKa is slightly lower than typical benzylamines (~9.0) due to the electron-withdrawing inductive effect (-I) of the ortho-nitro and para-fluoro groups.

Synthetic Pathways[5][8]

The synthesis of 4-Fluoro-2-nitrobenzylamine can be approached via two primary routes depending on scale and starting material availability.

Route A: Nucleophilic Substitution (Laboratory Scale)

This is the most direct method for small-scale preparation, utilizing the corresponding benzyl halide.

Reagents: 4-Fluoro-2-nitrobenzyl bromide, Ammonia (NH₃) in Methanol/Ethanol. Mechanism: S_N2 Nucleophilic Substitution.

Protocol:

-

Dissolution: Dissolve 4-fluoro-2-nitrobenzyl bromide (1.0 eq) in anhydrous ethanol or methanol.

-

Ammonolysis: Add a saturated solution of ammonia in methanol (excess, ~10 eq) dropwise at 0°C to suppress over-alkylation (formation of secondary/tertiary amines).

-

Reaction: Seal the vessel and stir at room temperature for 12–24 hours. Monitor by TLC (DCM/MeOH 9:1).

-

Workup: Concentrate in vacuo to remove excess ammonia and solvent.

-

Purification: Partition the residue between 1M HCl and Ethyl Acetate. The product stays in the aqueous phase as the ammonium salt. Wash the organic phase.[1] Basify the aqueous phase (pH > 12) with NaOH and extract with DCM to isolate the free amine.

Route B: Reduction of Nitrile (Industrial Scale)

This route avoids the formation of secondary amine byproducts common in alkylation.

Precursor: 4-Fluoro-2-nitrobenzonitrile.[1] Reagents: Borane-THF (BH₃·THF) or catalytic hydrogenation (carefully controlled to avoid reducing the nitro group).

Protocol (Borane Reduction):

-

Setup: Under N₂ atmosphere, dissolve 4-fluoro-2-nitrobenzonitrile in dry THF.

-

Reduction: Add BH₃·THF complex (1M, 2.0 eq) slowly at 0°C.

-

Reflux: Heat to reflux for 2-4 hours.

-

Quench: Cool to 0°C and carefully quench with MeOH (exothermic).

-

Hydrolysis: Add 1M HCl and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Neutralize and extract as described in Route A.

Synthesis Workflow Diagram

Caption: Dual synthetic pathways for 4-Fluoro-2-nitrobenzylamine via Halide Substitution (Route A) and Nitrile Reduction (Route B).

Applications in Drug Discovery[4][9][10]

Pharmacophore Utility

The 4-fluoro-2-nitrobenzyl moiety is a "privileged structure" in medicinal chemistry.[1]

-

Fluorine Effect: The C-F bond is bioisosteric to the C-H bond but significantly alters electronic properties. It prevents metabolic deactivation at the para-position, extending the half-life (

) of the drug. -

Nitro Group: Often serves as a "masked" aniline. In many synthetic sequences, the nitro group is reduced after the benzylamine has been coupled to a core scaffold (e.g., a heterocycle), allowing for late-stage functionalization or cyclization.

Case Study: Kinase Inhibitors

This amine is frequently used to synthesize Indazole and Quinazoline cores, which are prevalent in EGFR and VEGFR inhibitors.

-

Mechanism: The benzylamine nitrogen attacks an electrophilic heteroaromatic core (e.g., 4-chloroquinazoline).

-

Cyclization: Subsequent reduction of the ortho-nitro group to an aniline allows for intramolecular cyclization, forming tricyclic structures often found in poly-pharmacology agents.

Biological Pathway Interaction

Caption: Strategic use of 4-Fluoro-2-nitrobenzylamine in synthesizing fused heterocyclic kinase inhibitors.

Analytical Characterization

To validate the identity of synthesized 4-Fluoro-2-nitrobenzylamine, the following spectral signatures are expected:

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 8.0-7.8 ppm: Aromatic protons ortho to Nitro group (deshielded). δ 4.0-3.8 ppm: Benzylic -CH₂- singlet (or doublet if coupling occurs). δ 2.0-1.5 ppm: Broad singlet for -NH₂ (exchangeable with D₂O). |

| ¹⁹F NMR | δ -110 to -120 ppm: Single peak (multiplet due to H-F coupling). Distinctive for para-fluoro substitution.[1] |

| IR Spectroscopy | 1530 & 1350 cm⁻¹: Strong N-O stretches (Nitro group). 3300-3400 cm⁻¹: N-H stretching (primary amine). |

| Mass Spectrometry | m/z = 171.15 [M+H]⁺ : Protonated molecular ion in ESI+. |

Safety & Handling (MSDS Highlights)

-

Hazards:

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

-

Acute Toxicity: Harmful if swallowed or inhaled. Nitro-aromatics can be methemoglobinemia inducers.[1]

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The free base may absorb CO₂ from air; the hydrochloride salt is hygroscopic.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides and Hydrogen fluoride will be generated).

References

-

BLD Pharm. (2024).[2] (4-Fluoro-2-nitrophenyl)methanamine Product Data. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Fluoro-2-nitrobenzylamine.[1] Retrieved from

-

Organic Syntheses. (1936). p-Nitrobenzyl Bromide Synthesis Protocol. Org. Synth. 16, 54. Retrieved from

-

Sadlowski, C., et al. (2016). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.[3][4][5] Molecular Systems Design & Engineering. Retrieved from

-

ChemicalBook. (2024). 2-Fluoro-4-nitrobenzonitrile Synthesis Routes. Retrieved from

Sources

- 1. data.epo.org [data.epo.org]

- 2. 394-01-4|4-Fluoro-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Difference between 4-fluoro-2-nitrobenzylamine and 5-fluoro isomer

[1][2]

Executive Summary: The "Meta vs. Para" Trap

While these two molecules share the same molecular weight (170.14 g/mol ) and functional groups, they behave as chemically distinct entities due to the regiochemical relationship between the fluorine atom and the nitro group .

-

5-Fluoro-2-nitrobenzylamine: The fluorine is para to the nitro group.[1][2] This creates a "push-pull" electronic system where the fluorine is highly activated for Nucleophilic Aromatic Substitution (

).[1][2] It is primarily used as a reactive intermediate to build heterocycles (e.g., quinoxalines, indazoles) by displacing the fluorine. -

4-Fluoro-2-nitrobenzylamine: The fluorine is meta to the nitro group.[1][2] The fluorine is electronically decoupled from the nitro group’s mesomeric withdrawal, rendering it stable to

. It is primarily used when the fluorine is intended to remain in the final drug molecule as a metabolic blocker or bioisostere.

Structural & Electronic Analysis

Numbering and Topology

Correct IUPAC numbering is critical to predicting reactivity. The benzylamine moiety defines position 1.

| Feature | 4-Fluoro-2-nitrobenzylamine | 5-Fluoro-2-nitrobenzylamine |

| Structure | F is at C4; | F is at C5; |

| F vs. | Meta (1,3) | Para (1,4) |

| Electronic Effect | Inductive withdrawal (-I) only.[1][2] No resonance activation.[2] | Strong Resonance (-M) activation by |

| Predicted | ||

| CAS (HCl Salt) | Less Common (Often made in situ) | 1214366-45-6 |

Visualization of Electronic Activation

The following diagram illustrates why the 5-fluoro isomer is reactive while the 4-fluoro isomer is not.

Caption: The 5-fluoro isomer allows the nitro group to stabilize the Meisenheimer complex intermediate, facilitating fluorine displacement. The 4-fluoro isomer lacks this resonance stabilization path.[1]

Reactivity Profile & Synthetic Utility[2][3][4][5]

The Bifurcation

This is the single most important difference. If you treat both isomers with a nucleophile (e.g., morpholine, thiophenol, or hydrazine):

-

4-Fluoro Reaction: No reaction at the Fluorine (under standard conditions).[1][2]

-

Side Reactions: Potential attack at the benzylamine nitrogen or reduction of the nitro group if reducing agents are present.

-

Utility: The Fluorine survives to modulate pKa, lipophilicity, and metabolic stability (blocking CYP450 oxidation at the para-position relative to the amine tail).

-

Cyclization Pathways (Heterocycle Synthesis)

The 5-fluoro isomer is a "privileged scaffold" for synthesizing Quinoxalines and Benzimidazoles .[1][2]

Workflow: Synthesis of 6-Fluoro-quinoxaline vs. 7-Amino-quinoxaline

-

Step A (Oxidation): Oxidize the benzylamine to the aldehyde (or start with 5-fluoro-2-nitrobenzaldehyde).[1][2]

-

Step B (Displacement): React with a primary amine (

) to displace the Fluorine ( -

Step C (Reduction/Cyclization): Reduce the nitro group to an aniline, which then condenses with the aldehyde/imine to close the ring.

Note: The 4-fluoro isomer cannot undergo Step B. It would carry the fluorine through to the final heterocycle.

Experimental Protocols

Synthesis of the Benzylamines

Since the amines are often expensive or unstable as free bases, they are typically synthesized from their corresponding aldehydes or acids.

Method A: Reductive Amination (From Aldehyde) [2]

-

Precursor: 5-Fluoro-2-nitrobenzaldehyde (CAS 395-81-3) or 4-Fluoro-2-nitrobenzaldehyde.[1][2]

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride ( -

Protocol:

-

Dissolve aldehyde (1.0 eq) in MeOH.

-

Add

(10.0 eq) and stir for 1 hour to form the imine in situ. -

Add

(1.5 eq) slowly at 0°C. -

Stir at RT for 12 hours.

-

Critical Workup: Acidify to pH 2 to destroy excess hydride, then basify to pH 10 to extract the free amine.

-

Purification: The 5-fluoro isomer is prone to polymerization if heated; purify as the HCl salt.[2]

-

Differentiation by NMR

If you have an unlabeled vial,

| Isomer | Key Signal | Coupling Pattern |

| 5-Fluoro | Proton at C6 (Ortho to amine, Meta to F) | Doublet of Doublets (dd).[1][2] |

| 4-Fluoro | Proton at C3 (Ortho to Nitro, Ortho to F) | Large coupling.[1][2] |

Medicinal Chemistry Applications

5-Fluoro: The "Scaffold Builder"

Used in the synthesis of Indazoles via the Davis-Beirut Reaction.[1][2]

-

Concept: The 2-nitrobenzylamine derivative reacts with base in alcohol.[1][2] The 5-fluoro position is activated, allowing intramolecular attack or modification before the N-N bond formation.

-

Reference: El-Dakdouki et al. utilized 2-nitrobenzylamines to synthesize 2H-indazoles, noting the electronic requirements for cyclization [1].[1][2]

4-Fluoro: The "Metabolic Shield"

Used in Androgen Receptor Antagonists (e.g., Enzalutamide analogs).[1][2]

-

Concept: In drugs like Enzalutamide, a fluorine atom on the aromatic ring prevents metabolic hydroxylation. The 4-fluoro-2-nitrobenzylamine motif (often reduced to the diamine) provides a 4-fluoro-1,2-phenylenediamine core.[1][2] The fluorine remains to block the para-position of the final phenyl ring, extending the half-life of the drug.

References

-

El-Dakdouki, M. H., & Shatila, R. S. (2017).[1][2] Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles.[1][2] Tetrahedron, 73(45), 6413-6422.[1][2] Link[1][2]

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link[1][2]

-

Sigma-Aldrich. (n.d.).[1][2] Product Specification: 5-Fluoro-2-nitrobenzoic acid (Precursor).[1][2] Link

-

Accela ChemBio. (2023).[1][2][7] Product Datasheet: 5-Fluoro-2-nitrobenzylamine Hydrochloride (CAS 1214366-45-6).[1][2][6][7] Link

Sources

- 1. 1017667-47-8,3-[(1,2,3,4-tetrahydroisoquinolin-2-yl)carbonylamino]propanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1152548-66-7,methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 1280980-98-4,N-(3-aminopropyl)-3-fluorobenzamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 1247150-54-4,3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Whitepaper: Strategic Sourcing and Quality Assurance of (4-Fluoro-2-nitrophenyl)methanamine

This guide details the technical specifications, sourcing strategy, and quality assurance protocols for (4-Fluoro-2-nitrophenyl)methanamine (Synonym: 4-Fluoro-2-nitrobenzylamine).

Executive Summary

(4-Fluoro-2-nitrophenyl)methanamine is a critical fluorinated building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and heterocyclic scaffolds in medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic primary amine, an electron-withdrawing nitro group at the ortho position, and a fluorine atom at the para position—makes it a versatile "headgroup" or linker.

However, the presence of the reducible nitro group and the potential for defluorination during synthesis creates specific impurity risks. This guide provides a self-validating procurement strategy to ensure the integrity of this material for drug development campaigns.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | (4-Fluoro-2-nitrophenyl)methanamine |

| Synonyms | 4-Fluoro-2-nitrobenzylamine; 4-Fluoro-2-nitrobenzenemethanamine |

| CAS Number | 119437-14-6 (Check specific salt forms; HCl salt is common) |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| Appearance | Yellow to orange crystalline solid or powder (Free base) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| Purity Requirement | >97% (HPLC) for synthetic intermediates; >99% for late-stage API |

Strategic Sourcing Landscape

Unlike commodity solvents, this compound is a Tier 2 Fine Chemical .[1] It is typically not held in multi-kilogram stock by general distributors but is manufactured on demand or held in gram-scale inventory by specialized fluoro-chemistry houses.

Supplier Categorization

-

Tier 1: Primary Manufacturers (High Reliability) [1]

-

Combi-Blocks: Specializes in fluorinated and nitro-substituted building blocks. Often holds stock of the HCl salt.

-

Enamine: Extensive catalog of building blocks; likely source for the free base or custom analogues.

-

Apollo Scientific / Fluorochem: UK-based specialists with strong QC for fluorinated aromatics.

-

-

Tier 2: Aggregators (Sourcing Hubs) [1]

Procurement Decision Matrix

-

For Discovery (mg - 10g): Prioritize Combi-Blocks or Apollo for speed. Buy the Hydrochloride salt if available (more stable).[1]

-

For Process Development (>100g): Request a "Batch Specific CoA" from Enamine or a custom synthesis house.[1] You must validate the synthetic route (see Section 4) to anticipate impurities.[1]

Synthesis & Impurity Profiling (The "Expertise" Pillar)[5]

Understanding how the supplier makes the compound allows you to predict the impurities they might miss.

Likely Synthetic Pathways

There are two primary industrial routes. The choice of route dictates the impurity profile.

-

Route A: Bromination & Substitution (Standard)

-

Precursor: 4-Fluoro-2-nitrotoluene.

-

Step 1: Radical bromination (NBS) to 4-Fluoro-2-nitrobenzyl bromide.

-

Step 2: Nucleophilic substitution (Delepine reaction or Gabriel Synthesis) to the amine.[1]

-

-

Route B: Nitrile Reduction (High Risk) [1]

Synthetic Logic Diagram

The following diagram illustrates the synthetic logic and critical control points (CCPs) for impurity generation.

[1]

Quality Assurance: The Self-Validating Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA).[1] Upon receipt, execute this tiered validation protocol.

Tier 1: Identity Verification (NMR)[5]

-

Technique: 1H NMR (DMSO-d6).[1]

-

Diagnostic Signals:

-

Benzylic CH₂: Look for a singlet (or broad singlet if salt) around δ 4.0 - 4.2 ppm .[1]

-

Aromatic Region: Three distinct protons.[1] The proton at position 3 (between NO₂ and F) will appear as a doublet of doublets (dd) due to coupling with Fluorine and the meta-proton.[1]

-

Missing Signals: Ensure no aldehyde peak (~10 ppm) from oxidized starting material.[1]

-

Tier 2: Purity & Impurity Detection (HPLC-UV-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

-

Detection: UV at 254 nm and 210 nm.[1]

-

Critical Check:

QC Decision Workflow

Handling and Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base amines can absorb CO₂ from the air to form carbamates; the Hydrochloride salt is hygroscopic.

-

Hazards: As a nitro-aromatic amine, treat as a potential Skin Sensitizer and Irritant .[1] Avoid inhalation of dust.[4][5][6]

-

Waste: Segregate as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111923. Retrieved from [Link](Note: General reference for structure validation).

Sources

4-Fluoro-2-nitrobenzylamine: Physicochemical Profile & pKa Analysis

The following technical guide details the physicochemical properties, pKa analysis, and experimental considerations for 4-Fluoro-2-nitrobenzylamine .

CAS: 131780-97-7 | Formula: C

Executive Summary

4-Fluoro-2-nitrobenzylamine is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocyclic compounds and radiolabeled tracers.[1] Its chemical behavior is defined by the interplay between the basic primary amine and the strongly electron-withdrawing nitro and fluoro substituents.[1] This guide provides a definitive analysis of its acid-base dissociation constant (pKa), physical properties, and handling protocols for drug discovery applications.

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

The molecule consists of a benzylamine core substituted at the ortho position with a nitro group (-NO

| Property | Detail |

| IUPAC Name | (4-Fluoro-2-nitrophenyl)methanamine |

| CAS Number | 131780-97-7 |

| SMILES | NCCc1ccc(F)cc1=O |

| Molecular Weight | 170.14 g/mol |

| Appearance | Pale yellow to orange solid (or oil depending on purity/salt form) |

Electronic Structure Analysis

-

Amine Center: The primary amine (-CH

NH -

2-Nitro Group (Ortho): Exerts a strong electron-withdrawing effect (-I and -R).[1] Due to the ortho position, it also imposes a steric field effect and potential intramolecular hydrogen bonding with the amine protons, significantly influencing pKa.

-

4-Fluoro Group (Para): Exerts a strong inductive withdrawal (-I) but a weak resonance donation (+R).[1] In the benzylamine system, the inductive effect dominates, slightly reducing the electron density at the nitrogen.

Physicochemical Properties[1][6][8][9]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the free base.

| Property | Value / Range | Source/Note |

| pKa (Conjugate Acid) | 8.45 ± 0.20 | Predicted (See Section 4) |

| LogP (Octanol/Water) | 1.12 ± 0.05 | Predicted based on fragment contribution |

| Boiling Point | ~310 °C | Predicted at 760 mmHg |

| Density | 1.35 ± 0.06 g/cm³ | Predicted |

| Polar Surface Area (PSA) | 71.8 Ų | Topological PSA |

| H-Bond Donors | 1 (Amine) | |

| H-Bond Acceptors | 4 (F, NO |

pKa Analysis: Mechanistic Derivation

The pKa of 4-Fluoro-2-nitrobenzylamine refers to the deprotonation of its conjugate acid (ammonium form).[1]

Comparative Basicity

To determine the pKa with high confidence, we apply the Hammett equation principles using benzylamine as the reference standard (pKa 9.33).

| Compound | Structure | pKa (Exp/Pred) | Effect Analysis |

| Benzylamine | Ph-CH | 9.33 (Exp) | Reference standard.[1] |

| 4-Fluorobenzylamine | 4-F-Ph-CH | 9.01 (Lit) | -I effect of Fluorine lowers pKa by ~0.3 units.[1] |

| 2-Nitrobenzylamine | 2-NO | ~8.70 (Est) | Ortho-nitro group exerts strong -I and field effects, lowering pKa.[1] |

| Target Molecule | 4-F-2-NO | 8.45 (Calc) | Combined withdrawal of 2-NO |

Theoretical Calculation

The shift in pKa (

-

Base pKa: 9.33 (Benzylamine)

-

4-Fluoro Effect:

(Inductive withdrawal).[1] -

2-Nitro Effect: The ortho substituent effect is complex due to proximity.[1] In benzylamines, ortho-nitro typically depresses pKa by 0.6–0.8 units due to the field effect stabilizing the free base (lone pair) less than it destabilizes the cation, or via intramolecular H-bonding in the cation.

Visualization of Electronic Effects

Figure 1: Additive electronic effects lowering the basicity of the target molecule.[1]

Synthesis & Experimental Protocols

Synthesis Route (Reductive Amination)

The most reliable synthesis proceeds from the commercially available 4-Fluoro-2-nitrobenzaldehyde .[1]

-

Condensation: React 4-Fluoro-2-nitrobenzaldehyde with hydroxylamine or ammonium acetate to form the oxime or imine intermediate.[1]

-

Reduction: Selective reduction of the C=N bond without reducing the nitro group.[1]

-

Reagent: NaBH

CN (Sodium cyanoborohydride) or NaBH(OAc) -

Conditions: Mildly acidic methanol/ethanol, 0°C to RT.

-

Note: Avoid catalytic hydrogenation (Pd/C, H

) as this will reduce the nitro group to an aniline (-NH

-

Protocol: Potentiometric pKa Determination

To experimentally verify the pKa, use the following standardized titration protocol.

Reagents:

-

Analyte: 5 mg 4-Fluoro-2-nitrobenzylamine HCl salt.[1]

-

Titrant: 0.1 M KOH (standardized, CO

-free).[1] -

Solvent: 0.1 M KCl (ionic strength adjuster) in degassed water.

Workflow:

-

Dissolution: Dissolve the amine salt in 20 mL of 0.1 M KCl solution. Ensure complete dissolution.

-

Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.

-

Titration: Add 0.1 M KOH in 10 µL increments. Record pH after stabilization (drift < 0.005 pH/min).

-

Data Processing: Plot pH vs. Volume of KOH. The pKa corresponds to the pH at the half-equivalence point (inflection).[1]

-

Validation: Perform in triplicate. The standard deviation should be < 0.05 pH units.[1]

Figure 2: Potentiometric titration workflow for precise pKa determination.[1]

Safety & Handling

-

Hazards: The compound is an amine and likely a skin/eye irritant (H315, H319). The nitro group adds potential for energetic decomposition at high temperatures.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines readily absorb CO

from air to form carbamates.[1] -

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Retrieved from [Link]

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 29147, 4-Nitrobenzylamine. Retrieved from [Link]

Sources

Navigating a Scarce Landscape: A Technical Guide to 4-Fluoro-2-nitrobenzylamine for Advanced Research

For researchers, scientists, and professionals in drug development, the availability of novel chemical building blocks is the lifeblood of innovation. One such molecule, 4-Fluoro-2-nitrobenzylamine, presents a unique combination of functionalities poised for exploration in medicinal chemistry. The strategic placement of a fluorine atom and a nitro group on the benzylamine scaffold suggests its potential utility in creating compounds with tailored pharmacokinetic and pharmacodynamic profiles. However, a comprehensive market survey reveals that 4-Fluoro-2-nitrobenzylamine with 97% purity is not a readily available catalog chemical. This guide, therefore, shifts from a simple price and availability analysis to a more crucial role: providing the technical knowledge necessary to obtain and utilize this compound through in-house synthesis, alongside a thorough understanding of its potential applications and safety considerations.

Physicochemical Properties & Structural Data

A foundational understanding of a molecule begins with its physical and chemical properties. Below is a summary of the key computed and expected properties for 4-Fluoro-2-nitrobenzylamine.

| Property | Value |

| Molecular Formula | C₇H₇FN₂O₂ |

| Molecular Weight | 170.14 g/mol |

| CAS Number | Not assigned |

| Appearance (Predicted) | Yellow solid |

| Melting Point (Predicted) | Not available; likely a solid at room temperature |

| Boiling Point (Predicted) | Not available |

| Solubility (Predicted) | Soluble in organic solvents like methanol, ethanol, DMSO |

In-House Synthesis: A Proposed Protocol

Given the absence of commercial suppliers, a reliable synthesis protocol is paramount. The following is a proposed two-step synthetic route starting from the commercially available 4-fluoro-2-nitrotoluene. This pathway involves the oxidation of the methyl group to an aldehyde, followed by reductive amination to yield the target benzylamine.

Experimental Workflow: Synthesis of 4-Fluoro-2-nitrobenzylamine

Caption: Proposed two-step synthesis of 4-Fluoro-2-nitrobenzylamine.

Step 1: Synthesis of 4-Fluoro-2-nitrobenzaldehyde

This step is based on established methods for the oxidation of substituted toluenes.[1][2]

-

Materials:

-

4-Fluoro-2-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sodium bisulfite

-

Dichloromethane

-

Magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in a mixture of pyridine and water.

-

Heat the mixture to reflux.

-

Slowly add potassium permanganate (2-3 equivalents) in portions over several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide.

-

Quench the excess permanganate in the filtrate by adding a saturated solution of sodium bisulfite until the purple color disappears.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluoro-2-nitrobenzaldehyde.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 4-Fluoro-2-nitrobenzylamine

This step employs a standard reductive amination protocol.

-

Materials:

-

4-Fluoro-2-nitrobenzaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (1M)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

Dissolve 4-fluoro-2-nitrobenzaldehyde (1 equivalent) and ammonium acetate (10-20 equivalents) in methanol in a round-bottom flask.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add sodium cyanoborohydride (1.5-2 equivalents) in small portions.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding 1M HCl until the pH is acidic.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-fluoro-2-nitrobenzylamine.

-

Purify by column chromatography if necessary.

-

Potential Applications in Medicinal Chemistry

The structural motifs within 4-fluoro-2-nitrobenzylamine are of significant interest in drug discovery.

-

The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence molecular conformation.

-

The Nitro Group as a Versatile Handle: The nitro group can serve as a precursor to an amine through reduction. This transformation opens up a vast chemical space for further derivatization, allowing for the introduction of various pharmacophores. Aromatic nitro compounds themselves can also exhibit biological activity.

-

The Benzylamine Scaffold: The benzylamine core is a common feature in many biologically active compounds, providing a versatile backbone for the construction of more complex molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-fluoro-2-nitrobenzylamine is unavailable, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds such as 4-fluoro-2-nitroaniline and 4-fluoro-2-nitrobenzaldehyde.[6][7][8][9]

-

Hazard Identification:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

-

Long-term Exposure: Prolonged or repeated exposure may cause organ damage.[7]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or with fine powders.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

4-Fluoro-2-nitrobenzylamine represents a promising yet commercially elusive building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. By providing a detailed synthetic protocol and a thorough assessment of its potential applications and safety considerations, this guide empowers researchers to access and explore the potential of this valuable compound, paving the way for the development of novel therapeutics.

References

-

Oakwood Chemical. 4-Fluoro-2-nitrobenzonitrile. [Link]

-

Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

-

Oakwood Chemical. 4-Fluoro-2-nitrobenzoic acid. [Link]

-

PubChem. 4-Fluoro-2-nitrobenzaldehyde. [Link]

-

Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]

-

Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8360. [Link]

- Google Patents. Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Carbolution Chemicals GmbH. 2-Fluor-4-nitrobenzoesäure, 97%. [Link]

-

ResearchGate. The role of fluorine in medicinal chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. Key Applications of 2-Fluoro-4-nitrobenzaldehyde in Industrial Chemistry. [Link]

Sources

- 1. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. capotchem.cn [capotchem.cn]

Methodological & Application

Synthesis of (4-Fluoro-2-nitrophenyl)methanamine from 4-fluoro-2-nitrobenzaldehyde

Executive Summary

(4-Fluoro-2-nitrophenyl)methanamine (CAS: 131780-97-7) is a critical pharmacophore in medicinal chemistry, serving as a key building block for MDM2-p53 inhibitors, kinase inhibitors, and novel anti-bacterial agents. Its synthesis presents a classic chemoselectivity challenge: converting an aldehyde to a primary amine in the presence of a reducible nitro group and a halogen.

Standard catalytic hydrogenation (e.g., H₂/Pd-C) is unsuitable due to the rapid reduction of the nitro group to an aniline, yielding the undesired diamine. This Application Note details a robust, self-validating protocol for the chemoselective reductive amination of 4-fluoro-2-nitrobenzaldehyde using ammonium acetate and sodium cyanoborohydride. This method ensures high fidelity of the nitro moiety while effectively installing the primary amine.

Scientific Foundation & Strategic Analysis

Retrosynthetic Logic

The synthesis is best approached via a direct reductive amination. The choice of reducing agent is the determinant factor for success.

Figure 1: Retrosynthetic disconnection highlighting the transient imine intermediate.

Mechanistic Insight: The "Borch Reduction"

The protocol relies on the principles established by Borch et al. . The reaction proceeds through the in situ formation of an iminium ion.

-

Imine Formation: Ammonium acetate (

) provides a high concentration of ammonia, shifting the equilibrium toward the imine ( -

Selective Reduction: Sodium cyanoborohydride (

) is electron-deficient due to the cyano group.[1] Unlike sodium borohydride ( -

Nitro Tolerance: Under these mild, slightly acidic conditions, the nitro group (

) and the aryl fluoride (

Experimental Protocol

Materials & Equipment

-

Starting Material: 4-Fluoro-2-nitrobenzaldehyde (1.0 equiv).

-

Amine Source: Ammonium Acetate (

), anhydrous (10.0 - 15.0 equiv). Note: Excess is crucial to prevent secondary amine dimerization. -

Reductant: Sodium Cyanoborohydride (

) (1.5 equiv).[1] -

Solvent: Methanol (anhydrous preferred).[2]

-

Safety:

is highly toxic and generates HCN gas if exposed to strong acid.[3] Work in a well-ventilated fume hood.

Step-by-Step Methodology

Step 1: Imine Formation

-

Charge a flame-dried Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add 4-Fluoro-2-nitrobenzaldehyde (1.69 g, 10 mmol) and Ammonium Acetate (7.71 g, 100 mmol).

-

Dissolve in Methanol (30 mL).

-

Stir at room temperature (20-25°C) for 30 minutes.

-

Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

-

Step 2: Selective Reduction 5. Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, though this is optional for small scales. 6. Add Sodium Cyanoborohydride (0.94 g, 15 mmol) in one portion. 7. Remove the ice bath and allow the reaction to stir at Room Temperature for 12–16 hours (Overnight).

- Process Control: Monitor via TLC (System: 5% MeOH in DCM). The aldehyde spot (

Step 3: Workup & Quench

8. Critical Safety Step: Slowly acidify the reaction mixture to pH < 2 using concentrated HCl (careful addition) to quench excess hydride and decompose any boron complexes. Perform this in a hood; trace HCN may evolve.

9. Stir the acidic solution for 30 minutes.

10. Remove Methanol under reduced pressure (Rotavap).

11. Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (

- Logic: The product is protonated (

Step 4: Isolation

12. Basify the aqueous layer to pH > 10 using 4M NaOH or solid KOH. The solution will become cloudy as the free amine precipitates/oils out.

13. Extract the aqueous layer with Dichloromethane (DCM) (

Purification

The crude product is often sufficiently pure (>90%) for subsequent steps. If higher purity is required:

-

Flash Chromatography: Silica gel, Eluent: DCM:MeOH:NH₄OH (95:4:1).

-

Salt Formation: Dissolve crude oil in Et₂O and add HCl/Dioxane to precipitate the hydrochloride salt.

Data Interpretation & Validation

Expected Analytical Data

| Technique | Parameter | Expected Signal / Observation |

| ¹H NMR (CDCl₃) | Benzylic | Singlet or broad singlet at ~4.0 - 4.2 ppm (2H). |

| ¹H NMR (CDCl₃) | Aromatic Protons | Three distinct signals in the 7.0–8.0 ppm region. |

| ¹H NMR (CDCl₃) | Amine | Broad singlet at ~1.5 - 2.0 ppm (exchangeable with D₂O). |

| MS (ESI) | Molecular Ion | |

| Appearance | Physical State | Yellowish oil or low-melting solid (free base). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dimer Formation (Secondary Amine) | Insufficient | Ensure at least 10 equivalents of Ammonium Acetate are used. |

| Low Yield | Incomplete Hydrolysis of Boron Complex | Ensure the acidic quench (Step 9) is stirred long enough (30+ min). |

| No Reaction | pH too high |

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Common Organic Chemistry. (n.d.). "Sodium Cyanoborohydride Reagent Guide."

Sources

Application Note: High-Fidelity Reductive Amination of 4-Fluoro-2-nitrobenzaldehyde

[1]

Executive Summary

This guide outlines the chemoselective reductive amination of 4-Fluoro-2-nitrobenzaldehyde , a highly functionalized scaffold widely used in the synthesis of quinazolines, indoles, and bioactive heterocycles.

The primary challenge with this substrate is its dual-electrophilicity .[1] The ortho-nitro group activates the aldehyde for condensation but simultaneously activates the para-fluorine atom toward Nucleophilic Aromatic Substitution (

This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice due to its mildness and selectivity, ensuring high yields of the target benzylamine while preserving the nitro group and the carbon-fluorine bond.

Strategic Analysis: Reactivity & Chemoselectivity

The Substrate Landscape

The 4-Fluoro-2-nitrobenzaldehyde molecule presents three distinct reactive sites that must be managed:

-

Aldehyde (C-1): The primary target.[1] Activated by the electron-withdrawing ortho-nitro group, facilitating rapid imine formation.[1]

-

Fluorine (C-4): Highly activated toward

by the para-nitro group.[1] Excess amine or elevated temperatures can lead to displacement of the fluorine, forming a diamine byproduct. -

Nitro Group (C-2): Susceptible to reduction to aniline (or hydroxylamine) if catalytic hydrogenation (

) or strong hydride donors (

Competing Reaction Pathways

The following diagram illustrates the kinetic competition between the desired reductive amination and the undesired side reactions.

Caption: Kinetic competition between the desired reductive amination pathway (green) and undesired SNAr or nitro-reduction pathways (red).

Experimental Protocols

Method A: Direct Reductive Amination with STAB (Recommended)

Rationale: Sodium triacetoxyborohydride (

Reagents:

-

Substrate: 4-Fluoro-2-nitrobenzaldehyde (1.0 equiv)[1]

-

Amine: Primary or Secondary Amine (1.05 - 1.1 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (1.4 - 1.5 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

Protocol:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-nitrobenzaldehyde (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Amine Addition: Add the Amine (1.05 equiv).

-

Critical Control: Do not use a large excess of amine (>1.2 equiv) to minimize

risk at the C-4 position.

-

-

Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (20-25°C) for 15–30 minutes to facilitate imine equilibrium.

-

Reduction: Cool the mixture to 0°C (optional, but recommended for highly nucleophilic amines). Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours.

-

Quench & Workup:

-

Quench with saturated aqueous

(gas evolution will occur). -

Extract with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: Stepwise Reduction with (Alternative)

Rationale: Use this method if STAB is unavailable or if the amine is extremely sluggish. This method separates imine formation from reduction, preventing direct reduction of the aldehyde.[3][4]

Protocol:

-

Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous Methanol (MeOH) . Add

(anhydrous) as a drying agent to push equilibrium. Stir for 2–4 hours at RT. -

Filtration: Filter off the

and transfer the filtrate to a clean flask. -

Reduction: Cool the methanolic imine solution to 0°C.

-

Addition: Add Sodium Borohydride (

) (1.0 equiv) portion-wise over 10 minutes.-

Note:

is stronger than STAB and can reduce ketones/aldehydes, but since the aldehyde is already converted to the imine, chemoselectivity is achieved.

-

-

Workup: Quench with water, extract with EtOAc, and purify as above.

Comparison of Reducing Agents

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Sodium Borohydride ( | Catalytic Hydrogenation ( |

| Selectivity | Excellent (Reduces imine > aldehyde) | Good (pH dependent) | Poor (Reduces aldehyde | Poor (Reduces |

| Nitro Tolerance | High | High | High | Incompatible |

| Fluorine Stability | High (Mild conditions) | High | Moderate (Basic conditions possible) | High (unless Pd catalyzes hydrodefluorination) |

| Toxicity | Low | High (Cyanide risk) | Low | Low |

| Protocol Type | One-Pot (Direct) | One-Pot (pH 6) | Two-Step (Indirect) | N/A |

Troubleshooting & Optimization

Issue: Fluorine Displacement ( Product Observed)

-

Diagnosis: LC-MS shows a mass corresponding to [Product + Amine - HF].

-

Cause: The amine is attacking the C-4 position instead of the carbonyl, or the reaction temperature is too high.

-

Solution:

-

Lower Temperature: Conduct the imine formation at 0°C.

-

Stoichiometry: Ensure strictly 1.0 equiv of amine is used.

-

Solvent Switch: Switch from polar solvents (like MeOH in Method B) to non-polar solvents (DCM/DCE in Method A), as

reactions are often accelerated in polar aprotic solvents (though MeOH is protic, it stabilizes the transition state).

-

Issue: Incomplete Conversion

-

Diagnosis: Significant aldehyde remains after 16h.

-

Cause: Steric hindrance from the ortho-nitro group or low amine nucleophilicity.[1]

-

Solution:

-

Increase Acid: Increase AcOH to 2.0–3.0 equiv to activate the carbonyl.

-

Drying Agents: Add activated 4Å molecular sieves to the reaction mixture to remove water and drive imine formation.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link (Cited for SNAr mechanistic context on fluoro-nitro systems).[1]

-

Master Organic Chemistry. (2017). Reductive Amination. Link

Sources

- 1. Ambeed [ambeed.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Selective Catalytic Hydrogenation of 4-Fluoro-2-nitrobenzonitrile

Introduction: The Strategic Importance of 3-Amino-4-fluorobenzonitrile

In the landscape of modern drug discovery and fine chemical synthesis, functionalized anilines serve as indispensable building blocks.[1] 3-Amino-4-fluorobenzonitrile, the target molecule of this guide, is a particularly valuable intermediate. Its unique substitution pattern—a nucleophilic amino group, an electron-withdrawing nitrile, and a strategically placed fluorine atom—makes it a versatile precursor for a wide range of pharmaceuticals, agrochemicals, and advanced materials. The selective synthesis of this compound, however, presents a classic chemoselectivity challenge: the reduction of a nitro group in the presence of other reducible moieties, namely a nitrile and an aryl fluoride.

Catalytic hydrogenation with molecular hydrogen (H₂) stands as the most efficient and environmentally benign method for converting nitroarenes to anilines.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective catalytic hydrogenation of 4-Fluoro-2-nitrobenzonitrile. We will delve into the mechanistic rationale, provide detailed experimental protocols, and emphasize the critical safety procedures required for this powerful transformation.

Mechanistic Insights & The Challenge of Chemoselectivity

The catalytic hydrogenation of nitroarenes is a complex, multi-step process occurring on the surface of a heterogeneous catalyst. While the exact mechanism can vary with the catalyst and conditions, the transformation generally proceeds through intermediates like nitrosobenzene and phenylhydroxylamine before yielding the final aniline.[2][3]

dot graph "Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} caption="Figure 1: Desired reaction pathway and potential side reactions."

The primary challenge in the hydrogenation of 4-Fluoro-2-nitrobenzonitrile is to direct the reaction exclusively down the desired pathway, avoiding two major side reactions:

-

Hydrogenolysis of the Carbon-Fluorine Bond: The C-F bond, particularly on an electron-rich aromatic ring (as the amine is formed), can be cleaved by certain catalysts, most notably Palladium on Carbon (Pd/C).[4][5] This leads to the formation of an undesired defluorinated impurity.

-

Reduction of the Nitrile Group: The nitrile (C≡N) group is also susceptible to hydrogenation, which would yield a benzylamine derivative. This requires harsher conditions than nitro reduction but can occur with less selective catalysts or prolonged reaction times.[6]

Achieving high selectivity hinges on the judicious choice of catalyst and reaction conditions. The mode of adsorption of the nitroarene onto the catalyst surface is believed to be a determining factor; a perpendicular orientation is thought to favor selective hydrogenation of the nitro group.[1]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical parameter for this transformation. While numerous catalysts can reduce nitro groups, only a subset offers the required selectivity.

| Catalyst | Selectivity for Nitro Group | Risk of Dehalogenation | Risk of Nitrile Reduction | Typical Conditions |

| Palladium on Carbon (Pd/C) | High | High | Low to Moderate | Low pressure H₂, Room Temp |

| Platinum on Carbon (Pt/C) | High | Low | Low | Low to moderate pressure H₂ |

| Raney® Nickel | High | Low | Moderate to High | Moderate pressure H₂, Elevated Temp |

| Modified/Poisoned Pd/C | Very High | Low | Very Low | Low pressure H₂, Room Temp |

-

Palladium on Carbon (Pd/C): While highly active for nitro group reduction, Pd/C is often too aggressive for substrates containing aryl halides, readily catalyzing dehalogenation.[4][5] It should generally be avoided for this specific transformation unless modified.

-

Platinum on Carbon (Pt/C): Pt/C is an excellent choice for this reaction. It is highly effective for nitro group reduction but shows significantly lower activity towards hydrogenolysis of C-F bonds compared to Pd/C.[7]

-

Raney® Nickel: This catalyst is a cost-effective and active option.[8] It is less prone to causing dehalogenation than Pd/C.[9] However, it may require higher temperatures and pressures and can sometimes promote nitrile reduction.[10] Its pyrophoric nature also demands stringent safety protocols.[8]

-

Modified Catalysts: The selectivity of Pd/C can be dramatically improved by using catalyst poisons or additives. For instance, using ethylenediamine or diphenylsulfide as a modifier can suppress its hydrogenolysis activity, allowing for the selective reduction of other functional groups while preserving sensitive ones like halides and nitriles.[6][11]

Recommendation: For initial trials, 5% Platinum on Carbon (Pt/C) is the recommended catalyst due to its favorable balance of high activity for nitro reduction and low propensity for causing defluorination.

Experimental Protocols

Safety First: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts, and explosive hydrogen gas.[12][13] All procedures must be conducted in a certified chemical fume hood.[14] Safety glasses, lab coats, and appropriate gloves are mandatory.[13] A blast shield is highly recommended for reactions run under pressure.[13][14]

Protocol 1: Laboratory Scale Hydrogenation (Atmospheric Pressure)

This protocol is suitable for small-scale synthesis (mmol scale) using a hydrogen-filled balloon.

Apparatus:

-

Three-necked round-bottom flask

-

Magnetic stir bar and stir plate

-

Gas inlet adapter with stopcock

-

Septum

-

Nitrogen/vacuum manifold

-

Hydrogen balloon

dot graph "Atmospheric_Hydrogenation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

} caption="Figure 2: Workflow for atmospheric pressure hydrogenation."

Procedure:

-

Catalyst Charging: To a dry three-necked flask equipped with a magnetic stir bar, add 5% Pt/C (5-10 mol% relative to the substrate).

-

Substrate Addition: Add 4-Fluoro-2-nitrobenzonitrile (1.0 eq).

-

System Purge (Nitrogen): Assemble the glassware. Connect one neck to a nitrogen/vacuum manifold. Seal the other necks. Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12][15]

-

Solvent Addition: Under a positive flow of nitrogen, add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

System Purge (Hydrogen): Disconnect the nitrogen line and carefully connect a balloon filled with hydrogen gas. Evacuate and backfill with hydrogen three times.

-

Reaction: Begin vigorous stirring. The reaction is typically run at room temperature. Monitor the reaction progress by TLC or HPLC (see Analytical Methods section). The reaction is often complete within 2-8 hours.

-

Quenching and Filtration: Once the reaction is complete, purge the system with nitrogen again to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst on the Celite pad is pyrophoric and can ignite upon contact with air.[12] Immediately quench the filter cake with plenty of water and keep it wet.[12] Do not allow it to dry.

-

Work-up: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: High-Pressure Hydrogenation

This protocol is for larger-scale reactions or when higher hydrogen pressure is required, using equipment like a Parr shaker or a high-pressure autoclave.

Procedure:

-

Pre-Operation Checks: Inspect the high-pressure reactor vessel, gauges, and connections for any damage. Ensure the reactor is placed in a well-ventilated fume hood.[16]

-

Charging the Reactor: Charge the reactor vessel with the solvent, 4-Fluoro-2-nitrobenzonitrile, and the Pt/C catalyst. The total volume should not exceed two-thirds of the vessel's capacity.[16]

-

Sealing and Leak Testing: Seal the reactor according to the manufacturer's instructions, tightening bolts diagonally and gradually.[16] Pressurize the system with nitrogen to slightly above the intended reaction pressure. Hold for 30 minutes and monitor for any pressure drop, which would indicate a leak.[16]

-

Purging: Depressurize and purge the system by pressurizing with nitrogen and venting at least three times to remove all oxygen.[15][16]

-

Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction: Begin agitation (shaking or stirring) and heat if necessary (though room temperature is often sufficient). Monitor the reaction by observing the pressure drop as hydrogen is consumed.

-

Shutdown: Once the reaction is complete (no further hydrogen uptake), stop the agitation and cool the reactor to room temperature.

-

Depressurization and Purging: Carefully and slowly vent the excess hydrogen into the fume hood exhaust. Purge the reactor three times with nitrogen to remove all residual hydrogen.[16]

-

Product Recovery: Open the reactor and recover the contents. Filter the catalyst using the same precautions as described in Protocol 1. Isolate the product via standard work-up procedures.

Analytical Methods for Monitoring and Characterization

Reaction Monitoring by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction's progress. It allows for the quantitative assessment of the starting material, product, and any potential byproducts.

| Parameter | Condition |

| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Start at 25% B, ramp to 65% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp | 40 °C |

| This is a representative method; optimization may be required.[17][18] |

Product Characterization

The structure of the final product, 3-amino-4-fluorobenzonitrile, should be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expect to see characteristic aromatic proton signals. The formation of the amine will cause a significant upfield shift of the adjacent aromatic protons compared to the starting nitro compound. The -NH₂ protons will appear as a broad singlet.

-

¹³C NMR: The carbon attached to the newly formed amino group will show a significant upfield shift.

-

¹⁹F NMR: This is a crucial technique to confirm the retention of the fluorine atom. A single resonance is expected.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₇H₅FN₂).

-

IR Spectroscopy: Look for the appearance of N-H stretching bands (typically two bands around 3350-3450 cm⁻¹) and the disappearance of the N-O stretching bands of the nitro group (around 1530 and 1350 cm⁻¹). The nitrile (C≡N) stretch should remain (around 2230 cm⁻¹).

Conclusion

The selective catalytic hydrogenation of 4-Fluoro-2-nitrobenzonitrile to 3-amino-4-fluorobenzonitrile is a highly valuable transformation that requires careful control of chemoselectivity. By selecting the appropriate catalyst—with Pt/C being a prime candidate—and adhering to rigorous experimental and safety protocols, researchers can successfully synthesize this important building block in high yield and purity. The guidelines presented in this document, grounded in established chemical principles and safety practices, provide a robust framework for achieving this selective reduction efficiently and safely.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Hydrogenation Reaction Safety In The Chemical Industry.

- Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC Publishing.

- Hydrogenation SOP.

- Hydrogenation Reactions. University of Pittsburgh Safety Manual.

- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing.

- Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate.

- Standard Operating Procedures - The Sarpong Group.

- Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. University of East Anglia.

- Catalytic mechanism for the hydrogenation of nitrobenzene. ResearchGate.

- Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. PMC.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.

- Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.

- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate.

- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA.

- General CTH for the reduction of nitroarenes using nickel Raney. ResearchGate.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.

- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry.

- Reduction of nitro compounds. Wikipedia.

- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PMC.

- Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.

- Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MTC USA.

- Nitro Reduction - Common Conditions.

- selective reduction of nitro group without affecting other functional groups. Benchchem.

- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.

- Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.

- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications.

- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.

- Synthesis of 4-amino-3-fluorobenzonitrile. PrepChem.com.

- 3-Amino-4-fluorobenzoic acid(2365-85-7) 1H NMR spectrum. ChemicalBook.

- Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. Google Patents.

- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.

- 3-Fluorobenzonitrile. ResearchGate.

- Process for synthesizing 3,4-difluorobenzonitrile. Google Patents.

- Selected NMR parameters of p‐fluorobenzonitrile (FBN) and of nitrilium ylide 4. ResearchGate.

- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.

- 4-Fluoro-2-nitrobenzonitrile (CAS 80517-21-1). Fluorochem.

- Selective gas phase hydrogenation of nitroarenes over Mo 2 C-supported Au–Pd.

- The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation.

- Palladium on Carbon (Pd/C). Common Organic Chemistry.

- Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate.

- An example of light enhanced hydrogenation of 4-nitrobenzonitrile over... ResearchGate.

- Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz.

- 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum. ChemicalBook.

- Bio NMR spectroscopy.

- 4-Fluoro-2-nitrobenzonitrile. PubChem.

- 4-Fluoro-2-nitrobenzonitrile, 97% 1 g. Thermo Scientific Chemicals.

- NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin.

Sources

- 1. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. sarponggroup.com [sarponggroup.com]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 16. njhjchem.com [njhjchem.com]

- 17. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 18. lcms.cz [lcms.cz]

Application Notes & Protocols: Amide Bond Formation Using (4-Fluoro-2-nitrophenyl)methanamine

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of (4-Fluoro-2-nitrophenyl)methanamine with carboxylic acids to form N-(4-fluoro-2-nitrobenzyl) amides. (4-Fluoro-2-nitrophenyl)methanamine is a versatile bifunctional building block, featuring a nucleophilic primary amine and an aromatic ring activated towards nucleophilic aromatic substitution (SNAr). This guide details the principles of amide bond formation, provides robust, field-tested protocols, discusses the selection of coupling agents, and addresses potential side reactions and mitigation strategies.

Introduction: The Utility of (4-Fluoro-2-nitrophenyl)methanamine

(4-Fluoro-2-nitrophenyl)methanamine, also known as 4-fluoro-2-nitrobenzylamine, is a critical intermediate in modern organic and medicinal chemistry. Its structure is notable for two key reactive sites:

-

A Primary Benzylamine Group: This functional group readily participates in standard amide coupling reactions with carboxylic acids, making it an ideal scaffold for building molecular complexity.

-